molecular formula C12H19NO B7503493 1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone

1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone

Cat. No.: B7503493
M. Wt: 193.28 g/mol
InChI Key: URJQFSJYFJYYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone, commonly known as ABE, is a synthetic compound that belongs to the class of psychoactive substances. ABE is a kappa-opioid receptor agonist and has been found to exhibit potent analgesic properties.

Mechanism of Action

ABE acts as a kappa-opioid receptor agonist and binds to the kappa-opioid receptors in the brain and spinal cord. Activation of these receptors results in the release of neurotransmitters that modulate pain perception and mood.
Biochemical and Physiological Effects:
ABE has been found to exhibit potent analgesic properties in animal models. It has been shown to be effective in reducing pain in humans, including chronic pain. ABE has also been found to have antidepressant effects and has been studied for its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

ABE has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research. ABE has also been extensively studied, and its mechanism of action is well understood. However, ABE has limitations for lab experiments as it is a psychoactive substance and requires careful handling and storage.

Future Directions

There are several future directions for research on ABE. One direction is to study its potential use in the treatment of addiction and depression. Another direction is to investigate its potential use in the treatment of chronic pain. Additionally, more research is needed to understand the long-term effects of ABE on the brain and body.

Synthesis Methods

The synthesis of ABE involves the reaction between azetidine and bicyclo[2.2.1]hept-2-ene-7-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using column chromatography to obtain pure ABE.

Scientific Research Applications

ABE has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic properties in animal models and has been shown to be effective in reducing pain in humans. ABE has also been studied for its potential use in the treatment of addiction and depression.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c14-12(13-4-1-5-13)8-11-7-9-2-3-10(11)6-9/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJQFSJYFJYYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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